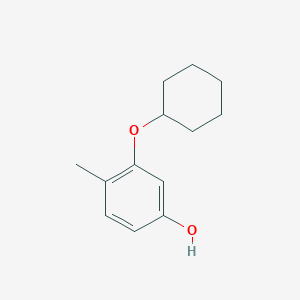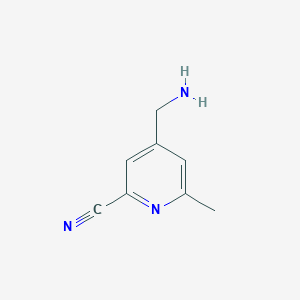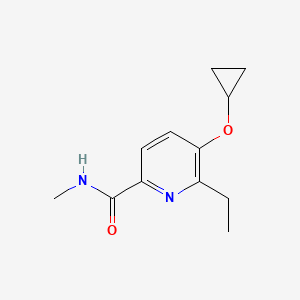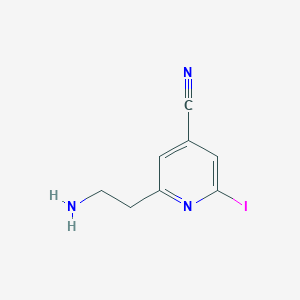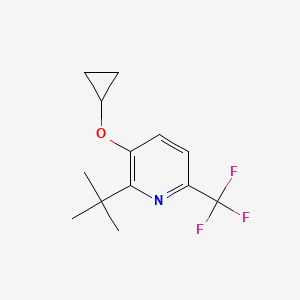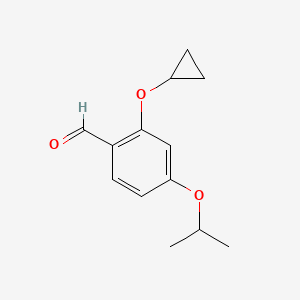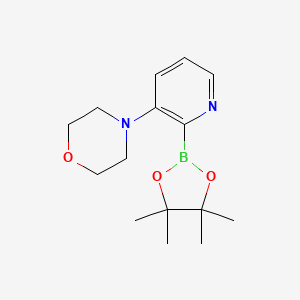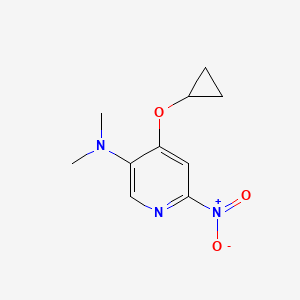
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is a chemical compound with the molecular formula C10H15N3O3 It is a derivative of pyridine, characterized by the presence of a cyclopropoxy group at the 4-position, a nitro group at the 6-position, and two methyl groups attached to the nitrogen atom at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-Bromo-5-nitropyridine and dimethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction.
Cyclopropoxy Group Introduction: The cyclopropoxy group is introduced via a nucleophilic substitution reaction using cyclopropyl bromide under similar conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
化学反応の分析
Types of Reactions
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the cyclopropoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: Formation of 4-Cyclopropoxy-N,N-dimethyl-6-aminopyridin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine.
科学的研究の応用
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
Similar Compounds
N,N-Dimethyl-6-nitropyridin-3-amine: Lacks the cyclopropoxy group, making it less lipophilic.
4-Hydroxy-N,N-dimethyl-6-nitropyridin-3-amine: Contains a hydroxy group instead of a cyclopropoxy group, affecting its reactivity and solubility.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: A structurally similar compound with different electronic properties due to the presence of two nitro groups.
Uniqueness
4-Cyclopropoxy-N,N-dimethyl-6-nitropyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for diverse applications in research and industry.
特性
分子式 |
C10H13N3O3 |
|---|---|
分子量 |
223.23 g/mol |
IUPAC名 |
4-cyclopropyloxy-N,N-dimethyl-6-nitropyridin-3-amine |
InChI |
InChI=1S/C10H13N3O3/c1-12(2)8-6-11-10(13(14)15)5-9(8)16-7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZTKIUAKBGQIQRW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(C=C1OC2CC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


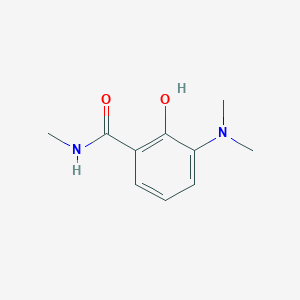
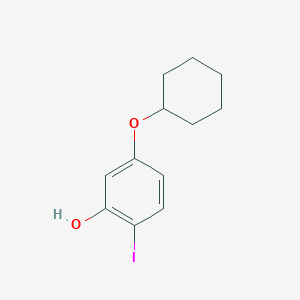

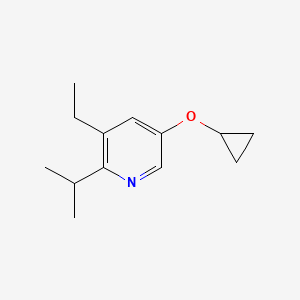
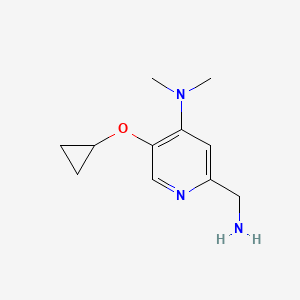
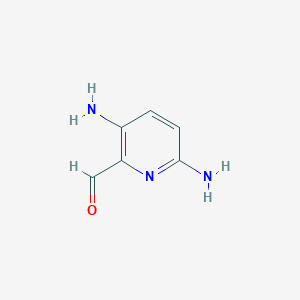
![2-[3-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14836755.png)
